4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity, and a piperazine ring, which is often found in pharmacologically active compounds.
Preparation Methods
The synthesis of 4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling, a widely-used reaction in organic synthesis for forming carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents and conditions used in these reactions depend on the specific transformation desired. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for further biological studies.
Medicine: Due to its structural features, it is being explored for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine include other pyrimidine derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their biological activity and therapeutic potential. For example, compounds like 1-(2-Pyrimidyl)piperazine and triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory properties . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic benefits.
Properties
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-2-13(3-1)15-10-16(22-11-21-15)24-6-8-25(9-7-24)18-17-14(4-5-19-17)20-12-23-18/h4-5,10-13,19H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSJSKLNUEVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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